(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone
CAS No.: 62492-58-4
Cat. No.: VC2005280
Molecular Formula: C13H10ClNO2
Molecular Weight: 247.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62492-58-4 |
---|---|
Molecular Formula | C13H10ClNO2 |
Molecular Weight | 247.67 g/mol |
IUPAC Name | (2-amino-5-chlorophenyl)-(3-hydroxyphenyl)methanone |
Standard InChI | InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8/h1-7,16H,15H2 |
Standard InChI Key | QNYBTFDZVVAFOA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N |
Canonical SMILES | C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N |
Introduction
Chemical Identity and Structural Properties
(2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is identified by the CAS registry number 62492-58-4 . It has a molecular formula of C13H10ClNO2 with a calculated molecular weight of 247.67 g/mol . The IUPAC name properly identifies the compound's structure, highlighting its key functional components: a methanone group connecting two substituted aromatic rings.
Molecular Structure
The compound features two aromatic rings connected by a carbonyl bridge (methanone group). On one aromatic ring, there is a primary amino group at the ortho position and a chlorine atom at the para position relative to the point of attachment to the carbonyl. The second aromatic ring contains a hydroxyl group at the meta position. This particular arrangement of functional groups creates a molecule with multiple reactive sites and potential for hydrogen bonding interactions.
The structural representation can be described by several identification systems:
Identification System | Identifier |
---|---|
Standard InChI | InChI=1S/C13H10ClNO2/c14-9-4-5-12(15)11(7-9)13(17)8-2-1-3-10(16)6-8 |
Standard InChIKey | QNYBTFDZVVAFOA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)C(=O)C2=C(C=CC(=C2)Cl)N |
PubChem Compound | 2794900 |
Chemical Properties and Reactivity
The chemical reactivity of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone is primarily determined by its multiple functional groups, each contributing distinct reactive characteristics.
Functional Group Reactivity
The compound contains several key functional groups that influence its chemical behavior:
-
Primary Amine Group: The -NH2 group at the 2-position of one phenyl ring can participate in various nucleophilic reactions, including acylation, alkylation, and condensation reactions .
-
Carbonyl Group: The central methanone (C=O) functionality can undergo typical carbonyl reactions such as reduction, nucleophilic addition, and condensation reactions.
-
Hydroxyl Group: The -OH group on the 3-position of the second phenyl ring can participate in esterification, etherification, and hydrogen bonding.
-
Chlorine Substituent: The chlorine atom at the 5-position provides opportunities for halogen exchange reactions and can activate the ring for certain electrophilic or nucleophilic substitutions .
Intramolecular Interactions
Synthesis and Preparation
Several synthetic routes for (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone have been reported in the literature.
Standard Synthetic Approach
The most common synthetic route involves a Friedel-Crafts acylation reaction between 2-amino-5-chlorobenzoyl chloride and 3-hydroxyphenol in the presence of a suitable base. This reaction represents a type of electrophilic aromatic substitution that is widely used in the formation of ketones.
The reaction can be represented as:
2-amino-5-chlorobenzoyl chloride + 3-hydroxyphenol → (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone + HCl
This approach provides a direct method for establishing the methanone linkage between the two aromatic rings.
Spectroscopic Characterization
Spectroscopic methods play a crucial role in confirming the structure and purity of (2-Amino-5-chlorophenyl)(3-hydroxyphenyl)methanone.
Infrared (IR) Spectroscopy
IR spectroscopy is valuable for identifying the functional groups present in the compound . Expected characteristic absorption bands would include:
-
N-H stretching vibrations from the primary amine (3300-3500 cm⁻¹)
-
O-H stretching from the hydroxyl group (3200-3600 cm⁻¹)
-
C=O stretching from the carbonyl group (1650-1700 cm⁻¹)
-
C-Cl stretching vibrations (600-800 cm⁻¹)
-
C=C aromatic ring stretching vibrations (1400-1600 cm⁻¹)
Mass Spectrometry
Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak would correspond to m/z 247.67, consistent with the molecular formula C13H10ClNO2.
Specification | Value |
---|---|
Purity | ≥95%-98% |
Form | Solid |
CAS Number | 62492-58-4 |
Molecular Weight | 247.67 g/mol |
Formula | C13H10ClNO2 |
Quantity | Price Range (EUR) |
---|---|
100 mg | 150.00-295.00 |
250 mg | 245.00-491.00 |
1 g | 453.00-1,178.00 |
5 g | 1,940.00 |
These prices vary between suppliers and may depend on purity levels and package sizes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume